1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole
Description
Properties
Molecular Formula |
C12H18N2Si |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)8-7-11-9-13-14(10-11)12-5-4-6-12/h9-10,12H,4-6H2,1-3H3 |
InChI Key |
DWXBXADLBIRTCR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole generally follows a multi-step approach:
- Step 1: Formation or availability of the pyrazole core.
- Step 2: Introduction of the cyclobutyl substituent at the N-1 position of the pyrazole.
- Step 3: Installation of the ethynyl substituent at the C-4 position, typically via Sonogashira coupling with a trimethylsilyl-protected acetylene.
This strategy is supported by literature on carbocyclic compound synthesis and palladium-catalyzed coupling reactions involving nitrogen-containing heterocycles.
Detailed Synthetic Routes
Preparation of 1-Cyclobutylpyrazole Intermediate
The N-alkylation of pyrazole with cyclobutyl halides or cyclobutyl-containing electrophiles is a common approach. Typical conditions involve:
- Use of a strong base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate pyrazole.
- Reaction with cyclobutyl bromide or chloride under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran or acetonitrile.
- Heating under reflux to promote alkylation.
This method is consistent with procedures described for carbocyclic substitutions in heterocycles.
Installation of the [(Trimethylsilyl)ethynyl] Group at C-4
The ethynyl substituent is introduced via palladium-catalyzed cross-coupling reactions, notably the Sonogashira coupling:
- Starting from 4-halopyrazole (typically 4-bromopyrazole or 4-iodopyrazole), the coupling is performed with trimethylsilylacetylene.
- Catalysts such as Pd(PPh3)2Cl2 or Pd2(dba)3 combined with copper(I) iodide as a co-catalyst are used.
- The reaction is conducted in polar solvents like tetrahydrofuran or acetonitrile under inert atmosphere.
- Triethylamine or diisopropylethylamine serves as the base.
- Reaction temperatures range from room temperature to reflux, depending on substrate reactivity.
This approach is supported by the extensive use of palladium-catalyzed C–C bond formation in nitrogen heterocycles, as reviewed in the literature.
Representative Experimental Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. N-Alkylation | Pyrazole + Cyclobutyl bromide, NaH, THF, reflux | 1-Cyclobutylpyrazole |
| 2. Halogenation | 1-Cyclobutylpyrazole + NBS (N-bromosuccinimide), DMF, 0°C to RT | 4-Bromo-1-cyclobutylpyrazole |
| 3. Sonogashira Coupling | 4-Bromo-1-cyclobutylpyrazole + Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, inert atmosphere, RT to reflux | This compound |
Notes on Reaction Optimization
- The choice of base and solvent is critical for the success of both N-alkylation and Sonogashira coupling steps.
- Use of anhydrous and oxygen-free conditions improves yields by preventing catalyst deactivation.
- The trimethylsilyl group protects the ethynyl moiety during coupling and can be removed later if desired.
- Alternative methods such as direct C–H activation at the C-4 position of pyrazole have been explored but are less common due to regioselectivity challenges.
Data Tables: Reaction Conditions and Yields
In-depth Research Findings
- The palladium-catalyzed Sonogashira coupling is the key step for installing the ethynyl substituent with high regioselectivity at the C-4 position of pyrazole derivatives.
- The cyclobutyl group introduction via N-alkylation is efficient and provides a stable intermediate for further functionalization.
- Protective groups such as trimethylsilyl on the ethynyl moiety enhance reaction control and allow for subsequent transformations.
- Alternative synthetic routes involving direct C–H activation or metalation of pyrazole rings have been reported but often require more complex catalysts and conditions, limiting their practical use.
Chemical Reactions Analysis
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.
Scientific Research Applications
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The trimethylsilyl-ethynyl group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the target molecules. This binding can lead to the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Derivatives
(a) Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate
- Structure : Contains a 4-bromobenzyl group at the 1-position and an azide at the 3-position, with an ester at the 4-position .
- The cyclobutyl substituent (target) vs. 4-bromobenzyl (analogue) alters steric bulk and lipophilicity, impacting solubility (cyclobutyl is less hydrophobic than bromobenzyl). Synthesis: The analogue is synthesized using azido(trimethyl)silane and trifluoroacetic acid (TFA) under heating (50°C), achieving 96% yield . The target compound may require similar silylation steps but with ethynyl precursors.
(b) 3-Azido-1-benzyl-pyrazole-4-carboxylic Acid Ethyl Ester
- Structure : Features a benzyl group at the 1-position and an azide at the 3-position .
- The TMS-ethynyl group (target) introduces steric hindrance that could reduce intermolecular interactions compared to the azide. Physical Properties: The analogue is a colorless oil (51% yield), while the target compound’s solid-state stability may be higher due to the rigid cyclobutyl-TMS-ethynyl framework .
Cyclic Substituent Variations
(a) 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- Structure : Cyclobutylmethyl group at the 1-position and a methyl group at the 3-position .
- The carboxylic acid moiety (analogue) vs. TMS-ethynyl (target) highlights differences in hydrogen-bonding capacity and reactivity (e.g., esterification vs. alkyne coupling) .
(b) 1-(2-Ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
Electronic and Reactivity Profiles
- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate: Shortened C–N bonds (1.28–1.47 Å) suggest significant electron delocalization in the triazole core . Comparison: The TMS-ethynyl group in the target compound may exhibit similar conjugation effects, stabilizing the pyrazole ring and influencing hydrogen-bonding interactions .
Biological Activity
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis through mechanisms such as tubulin polymerization inhibition and gene expression alteration .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 1-Cyclobutyl-4-[(TMS)C≡C] | Triple-Negative Breast Cancer | Induces apoptosis; inhibits tubulin | 5 |
| PTA-1 | Various Cancer Cell Lines | Cell cycle arrest; alters gene expression | 10 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is often comparable to established drugs like indomethacin .
Case Study: Inhibition of Inflammatory Cytokines
In a study involving a series of pyrazole derivatives, it was found that specific compounds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM, demonstrating their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Pyrazole Derivative A | TNF-α: 85 | 10 |
| Pyrazole Derivative B | IL-6: 93 | 10 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been documented against various bacterial and fungal strains. For example, certain derivatives have shown promising results against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
Table 3: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Pyrazole Derivative C | E. coli | 40 |
| Pyrazole Derivative D | Aspergillus niger | 40 |
The mechanisms by which this compound exerts its biological activities involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting phosphatidylserine externalization.
- Cell Cycle Arrest : It affects the cell cycle by inhibiting key proteins involved in cell division, particularly in the S and G2/M phases.
- Cytokine Modulation : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Q & A
Q. Key Optimization Parameters :
- Temperature control (50–80°C for coupling steps).
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Stoichiometric ratios (1:1.2 for pyrazole:alkyne to minimize byproducts) .
Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutyl (δ 2.5–3.5 ppm, multiplet) and trimethylsilyl (δ 0.2 ppm, singlet) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole ring .
- Mass Spectrometry : High-resolution MS (EI or ESI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the cyclobutyl group and confirms the linear geometry of the ethynyl substituent .
What are common impurities in its synthesis, and how are they identified?
- Byproducts : Residual cyclobutyl bromide (GC-MS detection) or incomplete ethynylation products (HPLC retention time shifts).
- Silica Gel Artifacts : Trimethylsilyl group hydrolysis during chromatography, detected via FT-IR (loss of Si-C stretch at ~1250 cm⁻¹) .
- Mitigation : Strict anhydrous conditions (molecular sieves) and post-synthesis TLC monitoring (Rf = 0.6 in 2:1 cyclohexane/ethyl acetate) .
Advanced Research Questions
How can the trimethylsilyl ethynyl group be functionalized for click chemistry applications?
- Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes the trimethylsilyl group, generating a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Direct Modification : Sonogashira cross-coupling with aryl halides under Pd(0) catalysis introduces diverse aryl/heteroaryl groups .
Example Protocol :
React this compound (1 eq) with TBAF (1.2 eq) at 0°C for 2 h.
Quench with NH₄Cl, extract with CH₂Cl₂, and purify via silica gel .
How can low yields in cyclobutylation steps be addressed?
- Steric Hindrance : Use bulky ligands (e.g., XPhos) to facilitate cyclobutyl group insertion .
- Thermodynamic Control : Prolonged reflux (48–72 h) in o-dichlorobenzene (o-DCB) improves conversion rates .
- Alternative Reagents : Cyclobutylzinc halides in Negishi coupling enhance reactivity over Grignard analogs .
What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states for Sonogashira coupling. Key parameters: HOMO-LUMO gaps of the pyrazole and alkyne .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AmberTools .
How does the trimethylsilyl group influence stability under varying pH conditions?
- Acidic Conditions : Rapid desilylation occurs below pH 3 (TFA or HCl), forming terminal alkynes.
- Basic Conditions : Stable up to pH 10; hydrolysis accelerates in aqueous NaOH (≥1M) .
Storage Recommendation : Anhydrous solvents at -20°C under argon .
How should researchers resolve contradictions in spectroscopic data?
- Case Study : Discrepant ¹³C NMR signals for the ethynyl carbon (δ 80–90 ppm vs. δ 95–105 ppm).
- Root Cause : Conformational flexibility of the cyclobutyl group.
- Resolution : Variable-temperature NMR (VT-NMR) at 90 K locks the cyclobutyl ring in a single conformation, resolving splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
